molecular formula C24H29N7O B12277865 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine

Cat. No.: B12277865
M. Wt: 431.5 g/mol
InChI Key: XZWGUIOQHDTLRG-UHFFFAOYSA-N
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Description

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific kinases and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the piperidine and piperazine rings, and their subsequent coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine stands out due to its unique combination of structural features, which confer high specificity and potency in inhibiting key molecular targets. This makes it a valuable candidate for further development in therapeutic applications .

Properties

Molecular Formula

C24H29N7O

Molecular Weight

431.5 g/mol

IUPAC Name

6-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C24H29N7O/c1-2-10-25-22(5-1)30-18-16-28(17-19-30)12-3-4-20-32-21-8-13-29(14-9-21)24-7-6-23-26-11-15-31(23)27-24/h1-2,5-7,10-11,15,21H,8-9,12-14,16-20H2

InChI Key

XZWGUIOQHDTLRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=NN5C=CN=C5C=C4

Origin of Product

United States

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